prop-2-en-1-yl 2-{3,9-dioxo-1-[4-(pentyloxy)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
PROP-2-EN-1-YL 2-{3,9-DIOXO-1-[4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a chromeno-pyrrol moiety, a thiazole ring, and a pentoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL 2-{3,9-DIOXO-1-[4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
PROP-2-EN-1-YL 2-{3,9-DIOXO-1-[4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Various substitution reactions can occur, particularly at the phenyl and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the chromeno-pyrrol moiety, while substitution reactions can introduce new functional groups to the phenyl or thiazole rings.
Scientific Research Applications
PROP-2-EN-1-YL 2-{3,9-DIOXO-1-[4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 2-{3,9-DIOXO-1-[4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share similar structural features and biological activities.
Thiazole Compounds: Known for their antimicrobial and anticancer properties.
Chromeno-Pyrrol Derivatives: Exhibit a range of biological activities and are used in medicinal chemistry.
Uniqueness
PROP-2-EN-1-YL 2-{3,9-DIOXO-1-[4-(PENTYLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of structural elements, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C30H28N2O6S |
---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
prop-2-enyl 2-[3,9-dioxo-1-(4-pentoxyphenyl)-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C30H28N2O6S/c1-4-6-9-17-36-20-14-12-19(13-15-20)24-23-25(33)21-10-7-8-11-22(21)38-26(23)28(34)32(24)30-31-18(3)27(39-30)29(35)37-16-5-2/h5,7-8,10-15,24H,2,4,6,9,16-17H2,1,3H3 |
InChI Key |
SLVPAPCPYPJMPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OCC=C)C)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
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